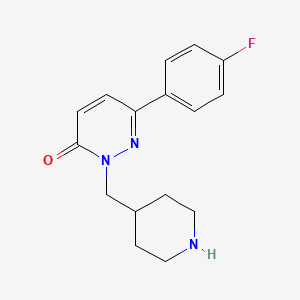

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-6,12,18H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRZDWQVHIBAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinylmethyl group can contribute to the compound’s overall stability and bioavailability. The pyridazinone core is crucial for the compound’s biological activity, potentially interacting with active sites or allosteric sites of target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of pyridazinone derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

Substituent Position and Activity :

- The 4-fluorophenyl group at R6 is shared by the target compound and AS1940477, both linked to kinase inhibition .

- Piperidin-4-ylmethyl at R2 distinguishes the target compound from piperazinyl analogs (e.g., ), which may alter receptor binding due to differences in basicity and steric effects .

Synthetic Routes: AS1940477 was synthesized via multistep reactions with high yield (88%), while simpler analogs (e.g., 6-phenyl derivatives) used reflux with phenylhydrazine .

Physicochemical Properties: Melting Points: Fluorinated derivatives (e.g., AS1940477) exhibit moderate melting points (~185°C), while non-fluorinated analogs like 6-(4-methylphenyl)-2-phenylpyridazinone have higher melting points (306°C) . Solubility: 6-Phenylpyridazin-3(2H)-one shows low solubility in water but improved solubility in ethanol and DMSO, a trend likely applicable to fluorinated analogs .

Discussion of Trends and Implications

Fluorine’s Role : Fluorine at R6 improves metabolic stability and electronic effects, critical for kinase inhibitors like AS1940477 .

Piperidine vs.

Synthetic Feasibility: Halogenated pyridazinones (e.g., 5-chloro derivatives) are synthetically accessible via K₂CO₃-mediated reactions, suggesting scalable routes for the target compound .

Biological Activity

6-(4-Fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 284.32 g/mol

Research indicates that 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one exhibits biological activity primarily through the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. This inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Inhibition Potency

In studies, the compound has demonstrated significant inhibitory effects on MAO-B, with an IC value reported at approximately 0.013 µM, making it one of the most potent inhibitors in its class . This high potency suggests a strong affinity for the enzyme, which is critical for the metabolism of neurotransmitters.

In Vitro Studies

The compound was evaluated in various in vitro assays to determine its cytotoxicity and selectivity:

- Cytotoxicity : The cytotoxic effects were assessed using L929 fibroblast cells. At concentrations up to 100 µM, no significant cytotoxic effects were observed, indicating a favorable safety profile .

- Selectivity for MAO-B : The selectivity index (SI) for MAO-B was notably high, suggesting that the compound preferentially inhibits MAO-B over MAO-A, which is beneficial for reducing side effects associated with non-selective MAO inhibitors .

Molecular Docking Studies

Molecular docking simulations revealed that 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one binds effectively to the active site of MAO-B. The binding affinity was significantly higher compared to other tested compounds, supporting its role as a lead candidate for further development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurodegenerative Disorders : In preclinical models of Alzheimer’s disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a neuroprotective effect linked to its MAO-B inhibition .

- Behavioral Studies : In behavioral assays involving rodent models, administration of 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one led to enhanced locomotor activity and reduced anxiety-like behavior, indicating potential applications in mood disorders .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one compared to other known MAO inhibitors:

| Compound Name | IC (MAO-B) | Selectivity Index | Cytotoxicity (L929 cells) |

|---|---|---|---|

| 6-(4-Fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one | 0.013 µM | High | Non-cytotoxic up to 100 µM |

| Lazabemide | 0.015 µM | Moderate | Cytotoxic at higher doses |

| Pargyline | 0.020 µM | Low | Cytotoxic at lower doses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Condensation of fluorophenyl precursors with pyridazinone scaffolds under reflux in ethanol or dimethylformamide (DMF) at 80–100°C .

- Step 2 : Piperidine alkylation using coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane, monitored by TLC .

- Optimization : Adjusting pH (6–7) and temperature (60–80°C) minimizes side reactions like over-alkylation. Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.8 ppm) and piperidine protons (δ 1.5–3.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 342.15) .

- HPLC : Purity >95% validated via reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the primary biological targets hypothesized for this compound?

- Target Hypotheses :

- GPCRs : Piperidine moieties suggest affinity for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) .

- Enzymes : Fluorophenyl-pyridazinone scaffolds may inhibit cyclooxygenase (COX-2) or phosphodiesterases (PDE4), based on structural analogs .

- Validation : Preliminary docking studies (AutoDock Vina) and in vitro enzyme assays (IC₅₀ measurements) .

Advanced Research Questions

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

- Strategies :

- Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS at pH 7.4) .

- Lyophilization : Stabilize the compound in amorphous solid dispersions with PVP or cyclodextrins .

- Degradation Studies : Monitor stability under UV light (ICH Q1B guidelines) and acidic/basic conditions (pH 1–13) via HPLC .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for PDE4 inhibition (5–50 µM across labs):

- Root Cause : Variability in assay conditions (e.g., ATP concentration, incubation time).

- Resolution : Standardize protocols (e.g., 10 µM ATP, 30-min incubation) and use internal controls (rolipram as reference) .

Q. How is structure-activity relationship (SAR) studied for piperidine and fluorophenyl modifications?

- SAR Workflow :

- Synthetic Modifications : Replace piperidine with morpholine or fluorophenyl with chlorophenyl .

- In Vitro Testing : Compare binding affinities (Kᵢ) and selectivity ratios (e.g., 5-HT₁A vs. α₁-adrenergic receptors) .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and activity .

Q. What advanced techniques validate the compound’s 3D conformation and intermolecular interactions?

- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm chair conformation of piperidine and dihedral angles (109.5° for pyridazinone) .

- Molecular Dynamics (MD) : Simulate binding to 5-HT₁A over 100 ns trajectories (AMBER force field) to assess hydrogen bonding with Asp116 and π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.